molecular formula C10H11N3O2S B3374229 5,7-Dimethyl-2-(methylthio)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 1018046-46-2

5,7-Dimethyl-2-(methylthio)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No. B3374229
CAS RN: 1018046-46-2
M. Wt: 237.28 g/mol
InChI Key: RYXBSXUHUHSOAK-UHFFFAOYSA-N
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Description

5,7-Dimethyl-2-(methylthio)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a chemical compound with the molecular formula C10H11N3O2S . It has an average mass of 237.278 Da and a monoisotopic mass of 237.057190 Da .


Molecular Structure Analysis

The molecular structure of this compound is derived from the pyrazolo[1,5-a]pyrimidine core, which is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The structure allows for structural modifications throughout its periphery .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 251 °C . It also has a molecular weight of 237.278 Da .

Scientific Research Applications

Fluorescent Molecules

Pyrazolo[1,5-a]pyrimidines-based fluorophores are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials . They have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology .

Solid-State Emitters

These compounds allow good solid-state emission intensities . Solid-state emitters can be designed by proper structural selection .

Biological Applications

Pyrazolo[1,5-a]pyrimidines usually receive major attention in biological applications, with the cancer therapeutics field being the most attractive area .

Lipid Droplet Biomarkers

The combination of photophysical properties with biological activities allows the use of these compounds as lipid droplet biomarkers for HeLa cells (cancer cells) and L929 cells (normal cells) .

Antitumor Scaffold

Pyrazolo[1,5-a]pyrimidine derivatives are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry . They have attracted a great deal of attention in material science recently due to their significant photophysical properties .

Enzymatic Inhibitory Activity

These compounds have shown potential in anticancer and enzymatic inhibitory activity . This could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Hepatitis C Virus Inhibitors

Some bioactive pyrazolo[1,5-a]pyrimidine derivatives have been found to be effective inhibitors of the hepatitis C virus .

Antiproliferative Activity

A series of 7-[(substituted-benzoylamino)-phenyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid substituted benzyl amide derivatives have shown good antiproliferative activity against the HeLa cell line .

Future Directions

The future directions for this compound could involve its use in optical applications due to its tunable photophysical properties . Its simpler and greener synthetic methodology compared to those of BODIPYS, and the ability to design solid-state emitters by proper structural selection, make it a strategic compound for future research .

properties

IUPAC Name

5,7-dimethyl-2-methylsulfanylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S/c1-5-4-6(2)13-8(11-5)7(10(14)15)9(12-13)16-3/h4H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYXBSXUHUHSOAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C(=NN12)SC)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dimethyl-2-(methylthio)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,7-Dimethyl-2-(methylthio)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Reactant of Route 2
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5,7-Dimethyl-2-(methylthio)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Reactant of Route 3
5,7-Dimethyl-2-(methylthio)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Reactant of Route 4
5,7-Dimethyl-2-(methylthio)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Reactant of Route 5
5,7-Dimethyl-2-(methylthio)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Reactant of Route 6
5,7-Dimethyl-2-(methylthio)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

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